molecular formula C20H25N3O2 B092282 Methylergometrine CAS No. 113-42-8

Methylergometrine

Katalognummer: B092282
CAS-Nummer: 113-42-8
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: UNBRKDKAWYKMIV-QWQRMKEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methylergonovine, also known as methylergometrine, is a semi-synthetic ergot alkaloid of significant interest in pharmacological and obstetrical research . It is primarily recognized for its potent uterotonic properties, making it a valuable compound for studying mechanisms to control postpartum hemorrhage (PPH) and manage uterine atony . Its mechanism of action involves acting as a partial agonist or antagonist at various neurotransmitter receptors. Research indicates it promotes strong uterine smooth muscle contraction primarily through its activity as an agonist at serotonin (5-HT) receptors, particularly the 5-HT2A subtype, and also interacts with alpha-adrenergic receptors . This dual action leads to an increase in intracellular calcium levels, which in turn stimulates a rapid and sustained tetanic contraction of the myometrium, helping to compress blood vessels and reduce blood loss . Beyond obstetrical applications, Methylergonovine is also utilized in neurological research for studying migraine pathophysiology, as it constricts cerebral blood vessels . From a pharmacokinetic perspective, it has a bioavailability of approximately 60% orally and 78% via intramuscular injection, and undergoes extensive first-pass metabolism in the liver, with an elimination half-life of about 3.4 hours . Researchers are advised that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use .

Eigenschaften

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
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InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRKDKAWYKMIV-QWQRMKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00904978
Record name Methylergonovine
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Molecular Weight

339.4 g/mol
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Physical Description

Solid
Record name Methylergonovine
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Solubility

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L
Record name Methylergometrine
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Color/Form

Prisms from methanol, acetone, Shiny crystals from benzene

CAS No.

113-42-8
Record name Methylergometrine
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Melting Point

172 °C with some decomposition, 172 °C
Record name Methylergometrine
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Record name Methylergonovine
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Foundational & Exploratory

The Pharmacokinetics and Bioavailability of Methylergometrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the pharmacokinetics and bioavailability of methylergometrine, a semi-synthetic ergot alkaloid widely used for the prevention and treatment of postpartum hemorrhage. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used for their determination, and illustrates the primary signaling pathway involved in its mechanism of action.

Pharmacokinetic Profile

This compound's pharmacokinetic profile is characterized by rapid absorption and distribution, followed by a relatively short elimination half-life. The bioavailability is notably higher following intramuscular administration compared to oral ingestion, which is attributed to significant first-pass metabolism in the liver.[1][2][3][4]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
ParameterOral AdministrationIntramuscular (IM) AdministrationIntravenous (IV) Administration
Bioavailability (F) ~60%[1][2][3][5]~78%[2][3]100% (by definition)
Time to Peak Plasma Concentration (Tmax) 0.5 - 3 hours[1][3]~0.41 hours[2][3]Immediate
Peak Plasma Concentration (Cmax) for a 0.2 mg dose 3243 ± 1308 pg/mL[3]5918 ± 1952 pg/mL[3]Not applicable
Elimination Half-life (t½) ~2 - 3.4 hours[2]~3.39 hours (range 1.5 to 12.7 hours)[3]1.85 ± 0.28 hours (men), 1.94 ± 0.34 hours (women)[5][6]
Volume of Distribution (Vd) -56.1 ± 17.0 L[2][3]-
Total Plasma Clearance (CL) -14.4 ± 4.5 L/hour[3]33.2 ± 11.8 L/hour (men), 22.18 ± 3.10 L/hour (women)[5][6]
Distribution Half-life (t½α) --1 - 3 minutes[1][4]

Note: Values can vary depending on the patient population (e.g., postpartum women vs. healthy male volunteers) and the analytical method used.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: this compound is rapidly absorbed after oral and intramuscular administration.[2] However, the rate of gastrointestinal absorption can be slower in postpartum women (Tmax ~3 hours) compared to healthy male volunteers (Tmax ~0.5 hours).[1]

  • Distribution: Following intravenous injection, this compound undergoes a rapid distribution phase with a half-life of only 1-3 minutes.[1][4] It has a low apparent volume of distribution.[1] this compound is known to enter breast milk, although concentrations are generally low and considered clinically nonsignificant.[1]

  • Metabolism: The drug undergoes extensive first-pass metabolism in the liver, which explains the lower bioavailability of the oral route compared to the intramuscular route.[2][3][4]

  • Excretion: this compound is primarily eliminated through hepatic metabolism.[3][4] Only a small fraction, approximately 3%, of an oral dose is excreted unchanged in the urine.[1][4] The primary route of excretion for the metabolites is via urine and feces.[2]

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methods.

Bioavailability and Pharmacokinetic Study Design

A common experimental design to assess bioavailability and pharmacokinetics is a randomized, open-label, cross-over study.[5][6]

G cluster_study_design Bioavailability Study Workflow cluster_group1 Group 1 cluster_group2 Group 2 subject_pool Volunteer Cohort (e.g., Healthy Adults) randomization Randomization subject_pool->randomization oral_admin_1 Oral this compound Administration randomization->oral_admin_1 iv_admin_2 IV this compound Administration randomization->iv_admin_2 washout Washout Period (e.g., 2 weeks) sampling_1 Serial Blood Sampling oral_admin_1->sampling_1 sampling_1->washout analysis Plasma Concentration Analysis (HPLC or LC-MS/MS) sampling_1->analysis sampling_2 Serial Blood Sampling iv_admin_2->sampling_2 sampling_2->washout sampling_2->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Bioavailability study experimental workflow.

In this design, a group of volunteers receives a single oral dose of this compound, followed by a series of blood sample collections over a specified period. After a washout period to ensure complete elimination of the drug, the same subjects receive an intravenous dose, with subsequent blood sampling.[5] Plasma concentrations of this compound are then determined using a validated analytical method.

Analytical Methodologies

A sensitive and selective HPLC method with fluorescence detection is commonly used for the quantification of this compound in biological matrices.[5]

  • Sample Preparation: Solid-phase extraction is often employed for sample clean-up and concentration of the analyte from plasma or breast milk.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[6]

    • Detection: Fluorescence detection with excitation and emission wavelengths typically around 315 nm and 430 nm, respectively.[1]

  • Validation: The method is validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[6]

For higher sensitivity and selectivity, LC-MS/MS methods have been developed.[8]

  • Sample Preparation: Liquid-liquid extraction under alkaline conditions is a common procedure to isolate this compound from plasma.[8]

  • Detection: Positive multi-reaction-monitoring (MRM) mode mass spectrometry is used for detection and quantification.[8]

  • Validation: The method is validated according to FDA guidelines, with a typical working range from 0.025 to 10 ng/mL and a lower limit of quantification (LLOQ) of 0.025 ng/mL.[8]

Historically, radioimmunoassay has been used for the determination of this compound concentrations.[1][4] This competitive binding assay involves a radiolabeled drug, a specific antibody, and the unlabeled drug in the sample. The concentration of the drug in the sample is determined by comparing the degree of inhibition of binding of the radiolabeled drug to the antibody with a standard curve.

Mechanism of Action and Signaling Pathway

This compound exerts its primary uterotonic effect by acting as a partial agonist/antagonist at serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[9] The contraction of uterine smooth muscle is predominantly mediated through the activation of 5-HT2A receptors.[9]

G cluster_pathway This compound Signaling Pathway in Uterine Smooth Muscle This compound This compound Receptor 5-HT2A Receptor This compound->Receptor binds to G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Contraction Uterine Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

This compound's primary signaling pathway.

Upon binding to the 5-HT2A receptor, this compound activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] The elevated intracellular calcium levels and PKC activation lead to the phosphorylation of myosin light chains, resulting in uterine smooth muscle contraction.

References

Investigating the Psychedelic Effects of Methylergometrine at High Doses: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. Methylergometrine is a potent prescription medication with significant risks, especially at high doses. The information contained herein should not be interpreted as an endorsement or guide for recreational use.

Introduction

This compound, a semi-synthetic ergot alkaloid, is clinically established for its potent uterotonic activity, primarily used to prevent and treat postpartum hemorrhage.[1][2] Chemically, it belongs to the ergoline (B1233604) and lysergamide (B1675752) family, sharing a structural relationship with classic psychedelics like lysergic acid diethylamide (LSD) and ergine.[3] While its therapeutic efficacy at low doses (typically 0.2 mg) is well-documented, reports suggest that this compound can produce psychedelic effects at significantly higher doses.[3][4] This whitepaper provides an in-depth technical guide to the available scientific knowledge regarding the high-dose psychedelic potential of this compound, focusing on its pharmacology, mechanism of action, and available data, while also proposing a framework for future investigation.

Pharmacology and Mechanism of Action

This compound's primary clinical effect—uterine contraction—is mediated through its action on alpha-adrenergic, dopaminergic, and serotonin (B10506) receptors in the uterine smooth muscle.[1] However, its psychoactive effects are believed to stem from its interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors in the central nervous system. It is a non-selective agonist at most serotonin receptors.[5]

The psychedelic properties of classic hallucinogens are primarily attributed to their agonist activity at the serotonin 5-HT₂A receptor.[5][6] this compound is known to interact with a wide range of serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₑ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₅ₐ, and 5-HT₇.[3] Its action as a partial agonist at the 5-HT₂A receptor is the most likely mechanism for its reported psychedelic effects.[5] In contrast to its active metabolite, methysergide (B1194908) (which is a 5-HT₂A antagonist), this compound's agonist activity at this receptor is considered responsible for the psychedelic effects observed at high doses of methysergide therapy.[5]

Signaling Pathway

The proposed signaling cascade initiated by this compound at the 5-HT₂A receptor, leading to psychedelic effects, is illustrated below. This pathway is based on the generally accepted mechanism for classic serotonergic psychedelics.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist Binding Gq_G11 Gq/11 Protein 5-HT2A_Receptor->Gq_G11 Activation PLC Phospholipase C Gq_G11->PLC Activation IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Glutamate_Release ↑ Glutamate Release (Cortical Layer V) Ca_Release->Glutamate_Release Psychedelic_Effects Altered Perception & Cognition Glutamate_Release->Psychedelic_Effects G A Phase 1: Screening & Enrollment B Inclusion/Exclusion Criteria (Medical & Psychiatric History) A->B C Informed Consent B->C D Baseline Assessments (Physiological & Psychological) C->D E Phase 2: Dosing Session D->E F Randomized, Double-Blind Administration (Placebo vs. This compound 2.0 mg) E->F M Follow-up Assessments (24h, 1 week, 1 month) E->M Schedule Follow-ups G Controlled Environment (Supportive Setting, Trained Monitors) F->G L Pharmacokinetic Sampling (Correlate Plasma Levels with Effects) F->L Timed Blood Draws H Continuous Physiological Monitoring (ECG, BP, SpO2) G->H I Data Collection: Subjective Effects G->I K Validated Psychedelic Rating Scales (e.g., 5D-ASC, MEQ-30) I->K Administer During & After Peak Effects J Phase 3: Post-Session Analysis N Data Analysis & Reporting K->N L->N M->N

References

Methylergometrine: A Potential Novel Inhibitor of the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] It is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[4][5][6] While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in a wide array of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[2][3][7][8] Consequently, the NLRP3 inflammasome has emerged as a highly attractive therapeutic target for the development of new anti-inflammatory drugs.[9][10][11]

Recent drug repurposing efforts have identified methylergometrine (MEM), a well-established uterine stimulant, as a potential inhibitor of inflammasome activation.[12][13] This guide provides a comprehensive technical overview of the current evidence supporting this compound as an NLRP3 inflammasome inhibitor, intended for researchers, scientists, and drug development professionals.

The NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor (TNF).[4][6][14] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the precursor form of IL-1β (pro-IL-1β).[2][5]

  • Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, can provide the second signal.[2][6] This triggers the assembly of the inflammasome complex, consisting of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and procaspase-1.[3][8][15] Proximity-induced auto-cleavage activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[5][7] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptotic cell death.[5]

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation PAMPs PAMPs / DAMPs (e.g., LPS, TNF) TLR Toll-like Receptor (TLR) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription proIL1B_mRNA pro-IL-1β mRNA Transcription->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA Translation Translation proIL1B_mRNA->Translation NLRP3_mRNA->Translation proIL1B pro-IL-1β Translation->proIL1B NLRP3_inactive Inactive NLRP3 Translation->NLRP3_inactive proIL1B_cleavage Cleavage proIL1B->proIL1B_cleavage NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Conformational Change Stimuli Stimuli (e.g., ATP, Nigericin, Crystals, mtROS) Efflux K+ Efflux Efflux->NLRP3_active Assembly Inflammasome Assembly Inflammasome NLRP3 Inflammasome (NLRP3-ASC-pro-Casp1) Assembly->Inflammasome NLRP3_active->Assembly ASC ASC ASC->Assembly proCasp1 pro-Caspase-1 proCasp1->Assembly Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->proIL1B_cleavage proIL18_cleavage Cleavage Casp1->proIL18_cleavage GSDMD_cleavage Cleavage Casp1->GSDMD_cleavage IL1B Mature IL-1β proIL1B_cleavage->IL1B Secretion1 Secretion IL1B->Secretion1 proIL18 pro-IL-18 proIL18->proIL18_cleavage IL18 Mature IL-18 proIL18_cleavage->IL18 Secretion2 Secretion IL18->Secretion2 GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_cleavage GSDMD_N GSDMD-N Fragment GSDMD_cleavage->GSDMD_N Pyroptosis Pore Formation & Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

This compound as an Inflammasome Inhibitor

This compound (MEM) is a synthetic analog of ergonovine, primarily used in obstetrics to control postpartum hemorrhage due to its potent uterotonic activity.[12][16][17] A 2017 study by García-Laínez et al. identified MEM as an inhibitor of the inflammasome complex through a drug repurposing screen targeting ASC-mediated procaspase-1 activation.[12][13]

The study demonstrated that MEM inhibits both NLRP1 and NLRP3 inflammasomes in cellular models.[12] The proposed mechanism suggests that MEM may interfere with the ASC-mediated activation of procaspase-1, a crucial step in the assembly and function of the inflammasome complex.[12][13] This is a significant finding, as targeting ASC could be a valuable strategy for inhibiting multiple types of inflammasomes.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data from the key study on this compound's anti-inflammasome activity.

Table 1: In Vitro Inhibition of Procaspase-1 Activation

CompoundAssay TypeIC50 (µM)Reference
This compoundASC-mediated Procaspase-1 Activation25.0 ± 2.5[12]

Table 2: Inhibition of NLRP3-Mediated Cytokine Secretion in THP-1 Cells

Treatment (LPS + ATP)IL-1β Secretion (% of Control)IL-18 Secretion (% of Control)Reference
MEM (10 µM)~60%~70%[12]
MEM (25 µM)~40%~50%[12]
MEM (50 µM)~25%~30%[12]

Note: Values are estimated from the graphical data presented in García-Laínez et al., 2017.[12]

Table 3: Effect of this compound on Cell Viability (Pyroptosis)

Treatment (LPS + ATP)LDH Release (% of Maximum)Reference
MEM (10 µM)~80%[13]
MEM (25 µM)~60%[13]
MEM (50 µM)~50%[13]
VX-765 (Caspase-1 Inh.)No significant reduction[13]

Note: Values are estimated from the graphical data presented in García-Laínez et al., 2017. A reduction in LDH release indicates inhibition of pyroptotic cell death.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methodologies described in the primary literature and general inflammasome research.

Protocol 1: In Vitro ASC-Mediated Procaspase-1 Activation Assay

This assay assesses the direct inhibitory effect of a compound on the core inflammasome assembly and caspase-1 activation machinery.

  • Reagents: Recombinant human procaspase-1, recombinant human ASC, fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AFC), assay buffer, this compound.

  • Procedure: a. Pre-incubate recombinant ASC to allow for filament formation. b. In a 96-well plate, add the test compound (this compound) at various concentrations. c. Add recombinant procaspase-1 to the wells. d. Initiate the reaction by adding the pre-formed ASC filaments. This induces the proximity-based activation of procaspase-1. e. Incubate at 37°C. f. Add the fluorogenic caspase-1 substrate. g. Measure the fluorescence signal over time using a plate reader. The signal is proportional to the amount of active caspase-1.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for the test compound.

Protocol 2: Cellular NLRP3 Inflammasome Inhibition Assay using THP-1 Cells

This cell-based assay evaluates the efficacy of an inhibitor in a more physiologically relevant context.

  • Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours. Rest the cells in fresh media for 24 hours.

  • Priming (Signal 1): Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.[14][18]

  • Inhibitor Treatment: Remove the priming media and add fresh media containing this compound at various concentrations. Incubate for 1 hour.

  • Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 45-60 minutes to activate the NLRP3 inflammasome.[12][13]

  • Sample Collection: Collect the cell culture supernatants and lyse the remaining cells.

  • Endpoint Analysis:

    • Cytokine Measurement: Quantify the concentration of secreted IL-1β and IL-18 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Pyroptosis Assessment: Measure the activity of Lactate Dehydrogenase (LDH) in the supernatants as an indicator of membrane integrity loss and pyroptosis.

    • Western Blot: Analyze cell lysates and supernatants for pro-caspase-1, cleaved caspase-1 (p20 subunit), pro-IL-1β, and cleaved IL-1β to confirm the inhibition of caspase-1 processing.

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: THP-1 Monocytes diff Differentiate with PMA (3h) start->diff rest Rest in fresh media (24h) diff->rest prime Signal 1: Prime with LPS (3-4h) rest->prime inhibit Treat with this compound (1h) prime->inhibit activate Signal 2: Activate with ATP (1h) inhibit->activate collect Collect Supernatant & Lysate activate->collect elisa ELISA: Secreted IL-1β, IL-18 collect->elisa ldh LDH Assay: Pyroptosis collect->ldh wb Western Blot: Caspase-1, IL-1β Cleavage collect->wb

Caption: Workflow for Cellular NLRP3 Inhibition Assay.

Proposed Mechanism of Action and Future Directions

The initial findings suggest that this compound inhibits inflammasome activation by targeting ASC-mediated procaspase-1 activation.[12][13] This mechanism is advantageous as it not only blocks the release of pro-inflammatory cytokines but also appears to protect cells from pyroptotic death, an effect not seen with direct caspase-1 catalytic site inhibitors like VX-765.[13]

MEM_Mechanism NLRP3 Activated NLRP3 ASC ASC Adaptor NLRP3->ASC PYD-PYD Interaction proCasp1 pro-Caspase-1 ASC->proCasp1 CARD-CARD Interaction Casp1 Active Caspase-1 proCasp1->Casp1 Activation MEM This compound MEM->Inhibition_Point label_inhibit Proposed Site of Inhibition Inhibition_Point->Casp1

Caption: Proposed Mechanism of this compound Action.

Further research is required to fully elucidate the precise molecular target and mechanism of action. Key future research directions include:

  • Direct Binding Studies: Investigating whether this compound directly binds to ASC or other components of the inflammasome complex using techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST).

  • Structural Studies: Determining the co-crystal structure of this compound with its target protein to understand the binding mode and facilitate rational drug design for more potent analogs.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of NLRP3-driven diseases, such as gout, CAPS, or atherosclerosis.

  • Specificity Profiling: Confirming the selectivity of this compound for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2) and other inflammatory pathways.

The identification of this compound as an inhibitor of the NLRP3 inflammasome presents an exciting opportunity for drug repurposing in the field of inflammatory diseases.[12] Its established safety profile and clinical data from its use in obstetrics could significantly accelerate its development timeline.[12] The preliminary data indicate a novel mechanism of action that not only suppresses cytokine production but also prevents inflammatory cell death. This technical guide summarizes the foundational evidence and provides the necessary protocols for the scientific community to further investigate and validate the potential of this compound as a novel therapeutic agent for NLRP3-associated pathologies.

References

Foundational Research on the Serotonergic Activity of Methylergometrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is clinically utilized for its potent uterotonic activity to prevent and control postpartum hemorrhage. Beyond its primary obstetric applications, this compound exhibits a complex and significant interaction with the serotonergic (5-hydroxytryptamine, 5-HT) system. As an active metabolite of methysergide, its activity at various 5-HT receptor subtypes is crucial to both its therapeutic effects and potential side effects.[1][2] This technical guide provides a comprehensive overview of the foundational research into the serotonergic activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Quantitative Analysis of this compound's Serotonergic Activity

The interaction of this compound with serotonin (B10506) receptors has been characterized through various in vitro assays, revealing a broad spectrum of activity. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) and efficacy (Emax) of this compound at several human 5-HT receptor subtypes.

Receptor SubtypeBinding Affinity (Ki) [nM]Reference
5-HT1A1.5 - 2.0[3]
5-HT1B251 (rat)[3]
5-HT1D0.86 - 2.9[3]
5-HT1E89[3]
5-HT2APotent Agonist[2]
5-HT2BPotent Agonist[2]
5-HT2CPotent Partial Agonist[2]
5-HT5AFull Agonist[3]
5-HT7(guinea pig)[3]

Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors

Receptor SubtypeFunctional AssayPotency (EC50/IC50) [nM]Efficacy (Emax) [%]Functional ActivityReference
5-HT1A---Agonist[2]
5-HT1B---Agonist[2]
5-HT1D--70Partial Agonist[2][3]
5-HT1F---Agonist[2]
5-HT2A---Agonist[2]
5-HT2BCalcium Flux3166Agonist[4]
5-HT2C---Partial Agonist[2]
5-HT5AGi1 Activation (BRET)PotentFull Agonist[5]

Table 2: Functional Activity of this compound at Serotonin Receptors

Experimental Protocols

The characterization of this compound's serotonergic activity relies on a variety of established in vitro experimental protocols. The following sections detail the methodologies for key assays used to generate the quantitative data presented above.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor.[6][7] This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Cells expressing the target human 5-HT receptor subtype or homogenized brain tissue are used as the receptor source.[1]

    • The cells or tissue are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]

  • Competitive Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added:

      • A fixed concentration of a specific radioligand for the target 5-HT receptor (e.g., [3H]ketanserin for 5-HT2A receptors).[1]

      • The prepared cell membranes.

      • Increasing concentrations of unlabeled this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the receptor.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation and Filtration:

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. This provides information on whether the ligand is an agonist, antagonist, or inverse agonist, as well as its potency (EC50) and efficacy (Emax).

Many 5-HT receptors, such as the 5-HT1 and 5-HT5 families, are coupled to G proteins that either stimulate (Gs) or inhibit (Gi) the production of cyclic adenosine (B11128) monophosphate (cAMP).[9][10]

Objective: To determine the effect of this compound on cAMP production mediated by Gs- or Gi-coupled 5-HT receptors.

General Protocol:

  • Cell Culture and Treatment:

    • Cells stably expressing the target Gs- or Gi-coupled 5-HT receptor are cultured in appropriate media.

    • For Gi-coupled receptors, cells are typically stimulated with forskolin (B1673556) to induce a measurable level of cAMP production, which can then be inhibited by an agonist.

    • Cells are treated with varying concentrations of this compound.

  • cAMP Measurement:

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10]

    • These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the cell lysate.

  • Data Analysis:

    • For Gs-coupled receptors, an agonist will increase cAMP levels, and the EC50 value represents the concentration of this compound that produces 50% of the maximal stimulation.

    • For Gi-coupled receptors, an agonist will inhibit forskolin-stimulated cAMP production, and the IC50 value represents the concentration of this compound that causes 50% of the maximal inhibition.

    • Efficacy (Emax) is determined as the maximal response produced by this compound relative to a reference full agonist.

5-HT2 receptor subtypes are coupled to the Gq G protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][11][12]

Objective: To determine the effect of this compound on phosphoinositide hydrolysis mediated by Gq-coupled 5-HT receptors.

General Protocol:

  • Cell Labeling and Treatment:

    • Cells expressing the target Gq-coupled 5-HT receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.[3]

    • The cells are then washed and treated with varying concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.

  • Extraction and Quantification of Inositol Phosphates:

    • The reaction is terminated, and the cells are lysed.

    • The soluble inositol phosphates are extracted and separated from the membrane-bound lipids.

    • The total [3H]-inositol phosphates are quantified by scintillation counting.

  • Data Analysis:

    • The amount of [3H]-inositol phosphates produced is plotted against the concentration of this compound.

    • The EC50 value, representing the concentration that produces 50% of the maximal response, is determined by non-linear regression.

    • Efficacy (Emax) is expressed as the maximal stimulation produced by this compound relative to a reference agonist.

The increase in intracellular IP3 concentration following Gq activation triggers the release of calcium (Ca2+) from intracellular stores. This change in intracellular calcium concentration can be measured using fluorescent calcium indicators.[13][14][15]

Objective: To measure the mobilization of intracellular calcium in response to this compound at Gq-coupled 5-HT receptors.

General Protocol:

  • Cell Loading with Calcium Indicator Dye:

    • Cells expressing the target Gq-coupled 5-HT receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Measurement of Calcium Flux:

    • The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • A baseline fluorescence reading is taken before the addition of this compound.

    • Varying concentrations of this compound are added to the cells, and the change in fluorescence intensity over time is recorded.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of this compound.

    • The EC50 value is determined by plotting the peak response against the log of the this compound concentration.

    • Efficacy (Emax) is calculated relative to the response of a reference full agonist.

BRET assays can be used to directly measure the interaction between a receptor and its cognate G protein.[16][17][18][19]

Objective: To quantify the activation of specific G protein subtypes (e.g., Gi1) by this compound at a given 5-HT receptor.

General Protocol:

  • Cell Transfection:

    • Cells are co-transfected with plasmids encoding the 5-HT receptor of interest, a Gα subunit fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and Gβ and Gγ subunits, with the Gγ subunit fused to a fluorescent acceptor (e.g., Venus).

  • BRET Measurement:

    • The transfected cells are plated in a 96-well plate.

    • The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to the cells.

    • Upon receptor activation by an agonist, the G protein heterotrimer dissociates, leading to a change in the distance and/or orientation between the Rluc-Gα and Venus-Gγ, which results in a change in the BRET signal.

    • The BRET ratio (acceptor emission / donor emission) is measured in the presence of varying concentrations of this compound.

  • Data Analysis:

    • The change in the BRET ratio is plotted against the concentration of this compound to determine the EC50 for G protein activation.

    • Efficacy (Emax) is determined relative to a reference agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound at different 5-HT receptor subtypes and the general workflows of the experimental protocols described above.

G_Protein_Signaling_Pathways Figure 1: Serotonergic G-Protein Signaling Pathways cluster_Gi Gi-coupled (e.g., 5-HT1A, 5-HT1D, 5-HT5A) cluster_Gq Gq-coupled (e.g., 5-HT2A, 5-HT2B, 5-HT2C) cluster_Gs Gs-coupled (e.g., 5-HT7) Methylergometrine_Gi This compound Receptor_Gi 5-HT Receptor (Gi-coupled) Methylergometrine_Gi->Receptor_Gi Agonist G_Protein_Gi Gi/o Protein Receptor_Gi->G_Protein_Gi Activates AC_Gi Adenylate Cyclase G_Protein_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi PKA_Gi Protein Kinase A cAMP_Gi->PKA_Gi Activates Response_Gi Cellular Response (Inhibition) PKA_Gi->Response_Gi Methylergometrine_Gq This compound Receptor_Gq 5-HT Receptor (Gq-coupled) Methylergometrine_Gq->Receptor_Gq Agonist G_Protein_Gq Gq/11 Protein Receptor_Gq->G_Protein_Gq Activates PLC Phospholipase C G_Protein_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Response_Gq Cellular Response (Excitation) Ca_Release->Response_Gq PKC->Response_Gq Methylergometrine_Gs This compound Receptor_Gs 5-HT Receptor (Gs-coupled) Methylergometrine_Gs->Receptor_Gs Agonist G_Protein_Gs Gs Protein Receptor_Gs->G_Protein_Gs Activates AC_Gs Adenylate Cyclase G_Protein_Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs Generates PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response (Excitation) PKA_Gs->Response_Gs

Figure 1: Serotonergic G-Protein Signaling Pathways.

Radioligand_Binding_Workflow Figure 2: Radioligand Binding Assay Workflow start Start: Membrane Preparation assay_setup Assay Setup in 96-well Plate (Radioligand, Membranes, this compound) start->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates Bound from Free Radioligand) incubation->filtration washing Washing of Filters filtration->washing scintillation_counting Scintillation Counting (Measures Radioactivity) washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki Determination) scintillation_counting->data_analysis end End: Binding Affinity (Ki) data_analysis->end

Figure 2: Radioligand Binding Assay Workflow.

Functional_Assay_Workflows Figure 3: Functional Assay Workflows cluster_cAMP cAMP Assay cluster_PI Phosphoinositide Hydrolysis Assay start_cAMP Cell Culture with Receptor Expression treatment_cAMP Treatment with this compound (and Forskolin for Gi) start_cAMP->treatment_cAMP lysis_cAMP Cell Lysis treatment_cAMP->lysis_cAMP measurement_cAMP cAMP Measurement (e.g., HTRF, AlphaScreen) lysis_cAMP->measurement_cAMP analysis_cAMP Data Analysis (EC50/IC50, Emax) measurement_cAMP->analysis_cAMP end_cAMP End: Potency and Efficacy analysis_cAMP->end_cAMP start_PI Cell Labeling with [3H]-myo-inositol treatment_PI Treatment with this compound and LiCl start_PI->treatment_PI extraction_PI Extraction of Inositol Phosphates treatment_PI->extraction_PI counting_PI Scintillation Counting extraction_PI->counting_PI analysis_PI Data Analysis (EC50, Emax) counting_PI->analysis_PI end_PI End: Potency and Efficacy analysis_PI->end_PI

Figure 3: Functional Assay Workflows.

Conclusion

The foundational research on the serotonergic activity of this compound reveals its complex pharmacology, characterized by interactions with multiple 5-HT receptor subtypes. As a potent agonist at 5-HT2A and 5-HT2B receptors and a partial agonist at the 5-HT2C receptor, its effects on the cardiovascular and central nervous systems are of significant interest.[2] Furthermore, its agonistic activity at various 5-HT1 and 5-HT5 subtypes contributes to its overall pharmacological profile.[2][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development, facilitating a deeper understanding of this compound's mechanism of action and informing the development of novel serotonergic agents. The continued investigation into the nuanced interactions of this compound with the 5-HT system will be crucial for optimizing its therapeutic applications and minimizing potential adverse effects.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Methylergometrine Maleate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products containing Methylergometrine.

Introduction: this compound is a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum and post-abortion hemorrhage.[1] It functions by acting directly on the uterine smooth muscle, increasing the tone, rate, and amplitude of rhythmic contractions.[2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial to ensure product quality, safety, and efficacy. This application note details a simple, precise, and accurate isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound Maleate. The method has been developed and validated based on established analytical procedures.[3]

HPLC Method and Chromatographic Conditions

A Reverse-Phase HPLC method with UV detection was developed for the quantification of this compound Maleate. The optimized conditions provide excellent peak symmetry and resolution.

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Instrument HPLC with UV-Vis Detector (e.g., Shimadzu Class-VP series)[3]
Column Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm[3]
Mobile Phase Ammonium Acetate Buffer : Acetonitrile (B52724) (70:30 v/v)[3]
(Buffer pH adjusted to 6.5 with Glacial Acetic Acid)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 310 nm[3]
Injection Volume 20 µL
Column Temperature Ambient[3]
Run Time Approximately 8 minutes

| Retention Time | ~6.1 minutes[3] |

Experimental Protocols

Reagents and Chemicals
  • This compound Maleate (MEM) Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)[3]

  • Glacial Acetic Acid (Analytical Grade)[3]

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • This compound Maleate Injection formulation

Preparation of Mobile Phase
  • Buffer Preparation: Dissolve 1.927 g of Ammonium Acetate in 1000 mL of HPLC grade water.[3]

  • Adjust the pH of the buffer solution to 6.5 using glacial acetic acid.[3]

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonicating for 15 minutes before use.

Preparation of Standard Solutions
  • Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 50 mg of this compound Maleate Reference Standard and transfer it to a 50 mL volumetric flask.[3] Add 20 mL of the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 12 µg/mL to 28 µg/mL by diluting with the mobile phase. These solutions are used to construct the calibration curve.[3]

Preparation of Sample Solution (from Injection Formulation)
  • Transfer 2.5 mL of the this compound Maleate injection formulation into a 25 mL volumetric flask.[3]

  • Add 10 mL of the diluent (mobile phase) and sonicate the mixture to ensure the drug is fully dissolved.[3]

  • Make up the volume to 25 mL with HPLC grade water.[3]

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 20 µg/mL) is injected multiple times, and the parameters are evaluated against the acceptance criteria.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000

| % RSD of Peak Areas | ≤ 2.0% |

Quantitative Data Summary

The method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound Maleate.

Table 3: Summary of Method Validation Data

Validation Parameter Result
Linearity Range 12 - 28 µg/mL[3]
Correlation Coefficient (r²) 0.9979[3]
Accuracy (% Recovery) 99.79%[3]
Precision (% RSD)
Intra-day Precision < 2.0%[3]
Inter-day Precision < 2.0%[3]
Limit of Detection (LOD) Determined by visual method[3]

| Limit of Quantification (LOQ) | Determined by visual method[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound Maleate using the developed HPLC method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Inject Standard/Sample (20 µL) A->D B Mobile Phase Preparation C System Equilibration B->C C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (310 nm) E->F G Peak Integration & Quantification F->G H Generate Report G->H

Caption: HPLC experimental workflow for this compound analysis.

Method Validation Logical Flow

This diagram outlines the logical relationship between the key stages of analytical method validation as per ICH guidelines.

G cluster_params Core Validation Parameters cluster_limits Detection Limits Start Method Validation Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Intra & Inter-day) Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Range->Robustness LOD->Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Logical flow for analytical method validation.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound Maleate in pharmaceutical injection formulations.[3] The method was successfully validated, demonstrating its suitability for routine quality control analysis. The short run time allows for a high throughput of samples, making it an efficient analytical tool.

References

Application Notes & Protocols: Stability-Indicating Assay for Methylergometrine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylergometrine is an ergot alkaloid widely used for the prevention and treatment of postpartum hemorrhage. Its stability is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. This document provides a detailed application note and protocol for a stability-indicating assay of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

This compound is known to degrade under various stress conditions, including exposure to acid, base, heat, light, and oxidizing agents.[1][2][3] Known degradation products include lumiergonovine I and II, lysergic acid, ergonovinine, and iso-lysergic acid.[1] Therefore, a robust stability-indicating method is essential for ensuring the safety and efficacy of this compound-containing drug products throughout their shelf life.

Analytical Method: Stability-Indicating HPLC

This section details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Instrument HPLC with UV or Diode Array Detector
Column C18 (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer: Acetonitrile (70:30, v/v), pH adjusted to 6.5 with glacial acetic acid[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 310 nm[4]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes
Reagents and Solutions
  • Ammonium acetate buffer (pH 6.5): Prepare a solution of ammonium acetate in water and adjust the pH to 6.5 using glacial acetic acid.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard Solution (20 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound Maleate reference standard in the mobile phase to obtain a final concentration of 20 µg/mL.

  • Sample Solution (from formulation): For injectable formulations, dilute an accurate volume of the injection with the mobile phase to obtain a theoretical concentration of 20 µg/mL of this compound. For solid dosage forms, accurately weigh and finely powder a representative number of units. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate to ensure complete dissolution, and dilute to a final theoretical concentration of 20 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[5][6] These studies involve subjecting the drug substance and drug product to various stress conditions to induce degradation.

Protocol for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 60 minutes. Cool the solution and neutralize it with 1 M NaOH. Dilute with the mobile phase to the desired concentration.[4]

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 80°C for 60 minutes. Cool the solution and neutralize it with 1 M HCl. Dilute with the mobile phase to the desired concentration.[4] this compound is known to undergo degradation under basic conditions.[1][2][3]

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 60 minutes. Dilute with the mobile phase to the desired concentration.[4]

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat at a suitable temperature (e.g., 50-80°C) for a specified period.[1][4] Dissolve/dilute the sample in the mobile phase to the desired concentration.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a sufficient duration as per ICH Q1B guidelines. Dissolve/dilute the sample in the mobile phase to the desired concentration. It is recommended that injectable and oral solutions of this compound be protected from light.[3]

Summary of Forced Degradation Results

The following table summarizes the expected outcomes of the forced degradation studies.

Stress ConditionReagents and ConditionsExpected Outcome
Acid Hydrolysis 1 M HCl, 80°C, 60 min[4]Significant degradation with the formation of degradation peaks.
Base Hydrolysis 1 M NaOH, 80°C, 60 min[4]Significant degradation with the formation of degradation peaks.[1][2][3]
Oxidation 3% H₂O₂, Room Temperature, 60 min[4]Significant degradation with the formation of degradation peaks.
Thermal Degradation Dry Heat (e.g., 50-80°C)[1][4]Degradation is expected, especially at higher temperatures.
Photodegradation Exposure to UV and visible lightDegradation is expected; the extent depends on the intensity and duration of light exposure.[3]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] The key validation parameters are summarized below.

Validation Parameters
ParameterAcceptance Criteria
Specificity The method should be able to resolve the this compound peak from all potential degradation products, impurities, and excipients. Peak purity analysis (e.g., using a Diode Array Detector) should confirm the homogeneity of the analyte peak.[4]
Linearity A linear relationship between the peak area and the concentration of this compound should be established over a specified range (e.g., 12-28 µg/mL). The correlation coefficient (r²) should be ≥ 0.997.[4]
Accuracy The accuracy of the method should be assessed by recovery studies at multiple concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.[4]
Precision Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day should be ≤ 2%.[4] Intermediate Precision (Inter-day precision): The RSD of the analysis of the same sample on different days, by different analysts, or on different instruments should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).[4]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[4]
Robustness The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The RSD of the results should be ≤ 2%.[4]
Solution Stability The stability of the standard and sample solutions should be evaluated at room temperature and under refrigerated conditions for a specified period. The percentage deviation from the initial concentration should be within acceptable limits.

Visualizations

Experimental Workflow for Stability-Indicating Assay

G cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_results Results and Reporting prep_std Prepare this compound Standard Solution hplc Inject Samples into HPLC System prep_std->hplc prep_sample Prepare Sample Solution from Formulation prep_sample->hplc acid Acid Hydrolysis acid->hplc base Base Hydrolysis base->hplc oxid Oxidation oxid->hplc thermal Thermal Degradation thermal->hplc photo Photodegradation photo->hplc data_acq Data Acquisition hplc->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness quant Quantification of This compound data_acq->quant report Generate Report quant->report

Caption: Workflow for the development and validation of a stability-indicating assay.

Degradation Pathway of this compound

G cluster_main Degradation of this compound cluster_products Degradation Products This compound This compound lumiergonovine Lumiergonovine I & II This compound->lumiergonovine Light lysergic_acid Lysergic Acid This compound->lysergic_acid Hydrolysis ergonovinine Ergonovinine This compound->ergonovinine Epimerization iso_lysergic_acid Iso-lysergic Acid This compound->iso_lysergic_acid Isomerization

Caption: Simplified degradation pathway of this compound under various stress conditions.

References

Application Note: Quantification of Methylergometrine in Human Plasma using a Sensitive LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylergometrine, also known as methylergonovine, is a semi-synthetic ergot alkaloid primarily used for the prevention and treatment of postpartum hemorrhage.[1] It acts as a potent uterotonic agent, causing contractions of the uterine smooth muscle.[2] Given its clinical significance and potential for adverse effects such as elevated blood pressure, a sensitive and accurate method for its quantification in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described is highly sensitive, with a lower limit of quantification (LLOQ) of 0.025 ng/mL, making it suitable for both preclinical and clinical research.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below. The process begins with plasma sample collection, followed by a liquid-liquid extraction to isolate the analyte. The extracted sample is then analyzed by LC-MS/MS, and the resulting data is processed to determine the concentration of this compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 500 µL Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize with Sodium Carbonate add_is->alkalinize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (+MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound quantification in plasma.

Experimental Protocols

Materials and Reagents

  • This compound maleate (B1232345) reference standard

  • Internal Standard (IS), e.g., Methysergide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Sodium Carbonate

  • Human plasma (with K2-EDTA as anticoagulant)

  • Deionized water

Instrumentation

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen plasma samples at room temperature.

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add the internal standard solution.

  • Add 100 µL of 1 M sodium carbonate solution to alkalinize the sample.

  • Add 3 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following table summarizes the chromatographic and mass spectrometric conditions for the analysis of this compound.

ParameterCondition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Analyte)m/z 340.2 → 223.1 (Quantifier), m/z 340.2 → 268.1 (Qualifier)
MRM Transition (IS)m/z 354.2 → 223.1 (Example: Methysergide)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature500°C

Method Validation

The analytical method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and stability.

Data Presentation

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.025 to 10 ng/mL.[1] The lower limit of quantification (LLOQ) was established at 0.025 ng/mL.[1]

ParameterValue
Calibration Range (ng/mL)0.025 - 10
Correlation Coefficient (r²)> 0.99
LLOQ (ng/mL)0.025

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low0.05< 15%85-115%< 15%85-115%
Medium0.5< 15%85-115%< 15%85-115%
High8< 15%85-115%< 15%85-115%

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 80%< 15%
Internal Standard> 80%< 15%

Stability

This compound was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)4 hours90-110%
Freeze-Thaw Cycles3 cycles90-110%
Long-term (-80°C)30 days90-110%
Post-preparative (Autosampler)24 hours90-110%

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects. This validated protocol is well-suited for pharmacokinetic and toxicokinetic studies, as well as for clinical monitoring of this compound in various research and drug development settings.

References

Application Notes and Protocols for Measuring Methylergometrine-Induced Calcium Influx in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring intracellular calcium ([Ca2+]) influx induced by methylergometrine. This compound is a semi-synthetic ergot alkaloid that primarily acts as a partial agonist or antagonist at serotonin (B10506) (5-HT₂ₐ), dopaminergic, and alpha-adrenergic receptors. Its therapeutic effect, particularly in obstetrics for controlling postpartum hemorrhage, stems from its ability to induce sustained smooth muscle contraction, a process mediated by an increase in intracellular calcium concentration.

Understanding the dynamics of this compound-induced calcium influx is crucial for elucidating its mechanism of action, screening for novel therapeutic agents, and assessing potential off-target effects. This document outlines three common techniques for measuring intracellular calcium: fluorescent indicators (Fluo-4 and Fura-2) and a bioluminescent reporter (aequorin).

Signaling Pathway of this compound-Induced Calcium Influx

This compound primarily elicits its physiological effects by binding to G-protein coupled receptors (GPCRs), predominantly the 5-HT₂ₐ and alpha-1 adrenergic receptors on smooth muscle cells. This interaction initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

The binding of this compound to these Gq-coupled receptors activates Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This initial release of calcium can then lead to the opening of store-operated calcium channels on the plasma membrane, resulting in a further influx of extracellular calcium.

Methylergometrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound Receptor 5-HT2A / α1-Adrenergic Receptor (GPCR) This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 SOC Store-Operated Ca2+ Channel Ca_cyt Increased [Ca2+] SOC->Ca_cyt Influx Ca_ext Ca2+ IP3R IP3 Receptor IP3->IP3R Binds Ca_cyt->SOC Depletion signal activates Contraction Smooth Muscle Contraction Ca_cyt->Contraction Induces Ca_er Ca2+ Store IP3R->Ca_er Opens Ca_er->Ca_cyt Release

Caption: this compound signaling pathway leading to calcium influx.

Data Presentation: Comparison of Calcium Measurement Techniques

The choice of technique for measuring this compound-induced calcium influx will depend on the specific experimental goals, available equipment, and cell type. The following table summarizes key quantitative parameters for the described methods.

ParameterFluo-4 AMFura-2 AMAequorin
Principle Single-wavelength fluorescent dye; intensity increases with Ca²⁺ binding.Ratiometric fluorescent dye; excitation peak shifts from 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).Bioluminescent photoprotein; emits light in the presence of Ca²⁺ and its cofactor, coelenterazine (B1669285).
Typical Loading Concentration 1-5 µM1-5 µMRequires stable or transient expression of the apoaequorin gene.
Loading Time 30-60 minutes at room temperature or 37°C.30-60 minutes at room temperature or 37°C.N/A (gene expression); coelenterazine loading takes 1-4 hours.
Excitation Wavelength(s) ~494 nm340 nm and 380 nmN/A (bioluminescent)
Emission Wavelength ~516 nm~510 nm~469 nm
Typical this compound Conc. 10 nM - 10 µM10 nM - 10 µM10 nM - 10 µM
Instrumentation Fluorescence microscope, plate reader with fluorescence capabilities.Ratiometric imaging system (fluorescence microscope with filter wheel), plate reader with dual excitation.Luminometer, plate reader with luminescence capabilities.
Advantages High signal-to-noise ratio, compatible with standard fluorescence microscopy.Ratiometric measurement minimizes effects of uneven dye loading and photobleaching.[1]High sensitivity, low background, large dynamic range.[2]
Disadvantages Non-ratiometric, susceptible to artifacts from uneven loading and photobleaching.Requires specialized ratiometric imaging equipment.Requires genetic modification of cells, cofactor loading can be lengthy.

Experimental Protocols

The following are detailed protocols for measuring this compound-induced calcium influx using Fluo-4 AM, Fura-2 AM, and aequorin. These protocols are based on established methods for other GPCR agonists acting on similar pathways and should be optimized for your specific cell type and experimental setup.

Protocol 1: Fluo-4 AM-Based Calcium Influx Assay

This protocol describes the use of the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium in response to this compound.

Fluo4_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and culture overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM (e.g., 4 µM for 45-60 min). A->B C 3. Wash Wash cells with assay buffer to remove excess dye. B->C D 4. Baseline Measurement Record baseline fluorescence for a short period (e.g., 30s). C->D E 5. This compound Addition Add this compound solution to the wells. D->E F 6. Kinetic Measurement Immediately measure the change in fluorescence over time. E->F G 7. Data Analysis Calculate the change in fluorescence relative to baseline. F->G

Caption: Workflow for Fluo-4 AM calcium influx assay.
  • Uterine smooth muscle cells or a suitable cell line (e.g., HEK293T or CHO-K1) expressing 5-HT₂ₐ or alpha-1 adrenergic receptors.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluo-4 AM (acetoxymethyl ester).

  • Pluronic F-127.

  • Anhydrous DMSO.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • This compound maleate (B1232345) salt.

  • Fluorescence plate reader with an injection system or a fluorescence microscope.

  • Cell Preparation:

    • Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.

    • Culture overnight in a 37°C, 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • On the day of the assay, prepare the Fluo-4 loading solution by diluting the Fluo-4 AM stock solution and the Pluronic F-127 stock solution in Assay Buffer to final concentrations of 1-5 µM and 0.02%, respectively.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Gently aspirate the loading solution and wash the cells twice with 100 µL of Assay Buffer.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Set the instrument to excite at ~494 nm and measure emission at ~516 nm.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Inject the desired concentration of this compound (e.g., 20 µL of a 6X stock solution) and continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging

This protocol utilizes the ratiometric properties of Fura-2 AM to provide a more quantitative measurement of intracellular calcium changes.

Fura2_Workflow A 1. Cell Seeding Plate cells on glass coverslips and culture overnight. B 2. Dye Loading Incubate cells with Fura-2 AM (e.g., 2-5 µM for 30-45 min). A->B C 3. Wash and De-esterification Wash cells and incubate in dye-free buffer for 30 min to allow for complete de-esterification. B->C D 4. Baseline Ratiometric Imaging Record baseline fluorescence ratio (340nm/380nm excitation). C->D E 5. This compound Perfusion Perfuse cells with a solution containing this compound. D->E F 6. Kinetic Ratiometric Imaging Continuously record the change in the 340/380 ratio. E->F G 7. Data Analysis Calculate the change in the 340/380 ratio over time. F->G

Caption: Workflow for Fura-2 AM ratiometric calcium imaging.
  • Cells cultured on glass coverslips.

  • Fura-2 AM.

  • Pluronic F-127.

  • Anhydrous DMSO.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound maleate salt.

  • Inverted fluorescence microscope equipped with a filter wheel for alternating excitation at 340 nm and 380 nm, a CCD camera, and imaging software.

  • Cell Preparation:

    • Seed cells on glass coverslips and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a Fura-2 loading solution with 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Assay Buffer.

    • Replace the culture medium with the Fura-2 loading solution and incubate for 30-60 minutes at room temperature in the dark.

  • Washing and De-esterification:

    • Wash the coverslip twice with Assay Buffer.

    • Incubate the cells in fresh Assay Buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse with Assay Buffer.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

    • Record a stable baseline ratio (340/380) for 1-2 minutes.

    • Switch the perfusion to an Assay Buffer containing the desired concentration of this compound.

    • Continue to record the changes in the 340/380 ratio for several minutes.

  • Data Analysis:

    • The change in intracellular calcium is represented by the change in the ratio of fluorescence intensity at 340 nm excitation to that at 380 nm excitation.

Protocol 3: Aequorin-Based Luminescence Assay

This protocol is designed for cells that have been engineered to express the photoprotein aequorin, which emits light upon binding to calcium.

Aequorin_Workflow A 1. Cell Preparation Use cells stably or transiently expressing apoaequorin. B 2. Coelenterazine Loading Incubate cells with coelenterazine (e.g., 5 µM for 1-4 hours) to reconstitute aequorin. A->B C 3. Cell Resuspension Resuspend cells in assay buffer. B->C D 4. Baseline Measurement Measure baseline luminescence in a luminometer. C->D E 5. This compound Injection Inject this compound solution into the cell suspension. D->E F 6. Luminescence Measurement Immediately measure the light emission over time. E->F G 7. Data Analysis Integrate the luminescent signal over time. F->G

References

Application Notes and Protocols for Assessing the Inflammasome Inhibitory Activity of Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammasome is a multiprotein complex within the innate immune system that plays a critical role in orchestrating inflammatory responses.[1] Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the inflammasome complex assembles.[2] This assembly, typically comprising a sensor protein (like NLRP3), an adaptor protein (ASC), and pro-caspase-1, leads to the activation of caspase-1.[1][3] Activated caspase-1 then proteolytically cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms, which are subsequently secreted.[4] Dysregulation of inflammasome activity is implicated in a wide array of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[1][4]

Methylergometrine (MEM), a semi-synthetic ergot alkaloid primarily used to prevent postpartum hemorrhage, has been identified as a novel inhibitor of the NLRP1 and NLRP3 inflammasomes.[1][4] Studies have shown that MEM can inhibit the activation of caspase-1, thereby reducing the secretion of IL-1β and IL-18.[1] This discovery opens avenues for repositioning this compound for the treatment of various inflammatory conditions.[3][4] These application notes provide detailed methodologies to assess the inflammasome inhibitory activity of this compound.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the reported inhibitory effects of this compound on the NLRP1 and NLRP3 inflammasomes in cellular models.

Table 1: Effect of this compound on NLRP1 Inflammasome Activation

AssayCell LineActivatorsThis compound ConcentrationObserved EffectReference
IL-1β Secretion (ELISA)THP-1LPS + MDP100 µMSignificant Inhibition[1]
IL-18 Secretion (ELISA)THP-1LPS + MDP100 µMSignificant Inhibition[1]
Caspase-1 Cleavage (Western Blot)THP-1LPS + MDP100 µMSignificant Inhibition[1]
Cytotoxicity (LDH Assay)THP-1LPS + MDP100 µMReduction in cell death[1]

Table 2: Effect of this compound on NLRP3 Inflammasome Activation

AssayCell LineActivatorsThis compound ConcentrationObserved EffectReference
IL-1β Secretion (ELISA)THP-1LPS + ATP100 µMSignificant Inhibition[1]
IL-18 Secretion (ELISA)THP-1LPS + ATP100 µMSignificant Inhibition[1]
Caspase-1 Cleavage (Western Blot)THP-1LPS + ATP100 µMSignificant Inhibition[1]
Cytotoxicity (LDH Assay)THP-1LPS + ATP100 µMReduction in cell death[1]

Experimental Protocols

Herein are detailed protocols for key experiments to validate and quantify the inflammasome inhibitory activity of this compound.

Protocol 1: Cell Culture and Inflammasome Activation

This protocol describes the culture of THP-1 monocytes and their differentiation into macrophages, followed by the two-signal activation of the NLRP3 inflammasome.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound (MEM)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well. Differentiate the cells into macrophage-like cells by treating them with 100 nM PMA for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free complete RPMI-1640 and allow the cells to rest for 24 hours.

  • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. After the priming step, remove the LPS-containing medium and add the MEM dilutions to the cells. Incubate for 1 hour. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2): Add ATP to a final concentration of 5 mM to induce NLRP3 inflammasome activation. Incubate for 1 hour at 37°C.

Protocol 2: Measurement of IL-1β and IL-18 Secretion by ELISA

This protocol quantifies the amount of mature IL-1β and IL-18 secreted into the cell culture supernatant.

Materials:

  • Human IL-1β ELISA Kit

  • Human IL-18 ELISA Kit

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Sample Collection: After ATP stimulation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • ELISA: Perform the IL-1β and IL-18 ELISAs according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IL-1β and IL-18 in each sample based on the standard curve. Determine the percentage of inhibition by this compound compared to the vehicle-treated control.

Protocol 3: Assessment of Caspase-1 Activity

This protocol measures the enzymatic activity of caspase-1 in cell lysates or supernatants using a fluorometric or colorimetric assay.

Materials:

  • Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric)

  • Cell lysates or supernatants from treated cells

  • Fluorometer or spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell lysates according to the assay kit's instructions. Alternatively, cell culture supernatants can be used.

  • Assay: Add the caspase-1 substrate (e.g., YVAD-AFC for fluorometric or YVAD-pNA for colorimetric) to the samples.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence (Ex/Em = 400/505 nm) or absorbance (405 nm).

  • Data Analysis: Calculate the fold-increase in caspase-1 activity in stimulated cells compared to unstimulated controls and determine the inhibitory effect of this compound.

Protocol 4: Visualization of ASC Speck Formation by Immunofluorescence

This protocol allows for the visualization of inflammasome activation through the formation of ASC specks.

Materials:

  • Differentiated THP-1 cells on glass coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

  • Primary anti-ASC antibody

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 1.

  • Fixation: After stimulation, wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization and Blocking: Wash with PBS and then permeabilize and block the cells for 30 minutes.

  • Antibody Staining: Incubate with the primary anti-ASC antibody overnight at 4°C. Wash, then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells containing ASC specks (a single, bright perinuclear aggregate of ASC) in each treatment group.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Inflammatory Response PAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 NLRP3_inactive NLRP3 (inactive) PAMPs->NLRP3_inactive Signal 2 NFkB NF-κB Pathway TLR4->NFkB Pro_IL1B pro-IL-1β pro-IL-18 NFkB->Pro_IL1B Transcription IL1B Mature IL-1β Pro_IL1B->IL1B Secretion IL18 Mature IL-18 Pro_IL1B->IL18 Secretion NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis MEM This compound MEM->Inflammasome Inhibition of Assembly/Activation

Caption: NLRP3 Inflammasome Pathway and Inhibition by this compound.

G cluster_assays Downstream Assays start Start culture Culture & Differentiate THP-1 Cells start->culture prime Prime with LPS (Signal 1) culture->prime treat Treat with this compound or Vehicle Control prime->treat activate Activate with ATP (Signal 2) treat->activate collect Collect Supernatants & Lyse Cells activate->collect elisa ELISA for IL-1β / IL-18 collect->elisa caspase_assay Caspase-1 Activity Assay collect->caspase_assay western Western Blot for Caspase-1 Cleavage collect->western asc_speck ASC Speck Immunofluorescence collect->asc_speck analyze Data Analysis & Quantification elisa->analyze caspase_assay->analyze western->analyze asc_speck->analyze end End analyze->end

Caption: Experimental Workflow for Assessing Inflammasome Inhibition.

G cluster_secondary Secondary Assays (Hit Confirmation) cluster_tertiary Tertiary Assays (Mechanism of Action) primary_screen Primary Screen: High-Throughput Assay (e.g., IL-1β ELISA) dose_response Dose-Response Curve (IC50 Determination) primary_screen->dose_response Active Hits other_cytokines Specificity Assay (e.g., IL-18 ELISA) dose_response->other_cytokines caspase_activity Caspase-1 Activity Assay other_cytokines->caspase_activity asc_speck ASC Speck Formation caspase_activity->asc_speck Confirmed Hits western_blot Western Blot (Caspase-1, IL-1β Cleavage) asc_speck->western_blot cytotoxicity Cytotoxicity Assay (LDH Release) western_blot->cytotoxicity lead_candidate Lead Candidate cytotoxicity->lead_candidate

Caption: Logical Flow for Inflammasome Inhibitor Screening.

References

Troubleshooting & Optimization

Improving the stability of Methylergometrine formulations for long-term research use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylergometrine Formulations

Welcome to the technical support center for this compound formulations. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for improving the stability of this compound for long-term research use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is sensitive to several environmental factors. The primary causes of degradation are exposure to light and heat.[1][2] It also undergoes degradation under basic pH conditions and dry heat (50°C).[3][4][5] Injectable solutions are particularly unstable when not refrigerated, with potency loss of up to 20% per month in tropical climates.[6] Oxidation can also occur, leading to discoloration of the formulation.[1][4]

Q2: What are the optimal storage conditions for long-term stability?

A2: For maximum stability, especially for injectable solutions, this compound should be stored refrigerated between 2°C and 8°C.[1][7] It is crucial to protect it from light at all times.[1][7] Do not freeze the formulations.[1] While tablets are slightly more robust, they also show significant degradation at elevated temperatures and humidity and should be stored below 25°C in tight, light-resistant containers.[2][8][9]

Q3: Can I store diluted this compound solutions at room temperature?

A3: A study on a diluted oral solution (0.05 mg/mL) showed that it could be stored at room temperature (around 20-25°C), protected from light, for up to 47 days with more than 96% of the initial concentration remaining.[3][4][5] However, for injectable formulations, refrigeration is strongly recommended to ensure potency.[1][6]

Q4: What are the known degradation products of this compound?

A4: The known degradation products of this compound include lumiergonovine I, lumiergonovine II, lysergic acid, ergonovinine, and iso-lysergic acid.[4][5]

Q5: Are there any excipients that can enhance the stability of this compound formulations?

A5: Yes, specific excipients can improve stability. A patent for a this compound maleate (B1232345) injection suggests the use of antioxidants (like ascorbic acid or sodium pyrosulfite), a metal ion complexing agent (like calcium disodium (B8443419) edetate), and a buffer to maintain an acidic pH (2.5-3.5).[10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration of Solution Oxidation or degradation of the active ingredient due to light or heat exposure.Discard the solution immediately. Any discoloration indicates a loss of potency.[1][6] Ensure future preparations are stored in light-resistant containers and refrigerated.
Precipitation in Solution Change in pH, or crystallization due to improper storage temperature.Check the pH of the solution; it should be acidic for optimal stability.[10] Ensure storage is within the recommended 2°C to 8°C range and avoid freezing.[1]
Loss of Potency / Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.Verify storage conditions (temperature and light protection).[1][6] Prepare fresh solutions for critical experiments. Use a stability-indicating HPLC method to confirm the concentration before use.[3][4][5]
Variability Between Batches Inconsistent formulation preparation; differences in excipient quality or quantity.Standardize the formulation protocol. Use high-purity reagents and consider incorporating stabilizers like antioxidants and chelating agents.[10]

Data on Stability Under Various Conditions

Table 1: Stability of this compound Tablets Under Simulated Tropical Conditions

Storage ConditionDurationRemaining Active Ingredient (%)
Refrigerated (6°C, 83% RH, Dark)21 weeks92.6%
Refrigerated (6°C, 83% RH, Dark)30 weeks52.6%
High Temperature (40°C, 75% RH, Dark)21 weeks63.2%
High Temperature (40°C, 75% RH, Dark)52 weeks<50%
Data sourced from a study on the stability of this compound tablets.[8]

Table 2: Stability of Diluted Oral this compound Solution (0.05 mg/mL)

Storage ConditionDurationRemaining Active Ingredient (%)
Room Temperature (20-25°C, Dark)47 days>96%
Refrigerated (5°C, Dark)47 days>96%
Data from a study on oral liquid preparations.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Maleate Solution for Injection (0.2 mg/mL)

This protocol is adapted from a patented formulation designed for enhanced stability.[10]

Materials:

  • This compound maleate (0.2 g)

  • Sodium chloride (8 g)

  • Ascorbic acid (0.2 g)

  • Calcium disodium edetate (0.15 g)

  • Maleic acid (to adjust pH)

  • Water for Injection (q.s. to 1000 mL)

Procedure:

  • In a sterile vessel, dissolve sodium chloride, ascorbic acid, and calcium disodium edetate in approximately 800 mL of Water for Injection.

  • Add and dissolve the this compound maleate to the solution.

  • Adjust the pH of the solution to between 2.5 and 3.5 using maleic acid.

  • Add Water for Injection to bring the final volume to 1000 mL.

  • Sterilize the solution by filtering through a 0.22 µm filter into sterile, light-protected vials.

  • Store the vials in a refrigerator at 2°C to 8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This method is a stability-indicating assay to separate this compound from its degradation products.[3][4][5]

Chromatographic Conditions:

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound maleate of known concentration in the mobile phase.

  • Sample Preparation: Dilute the formulation to be tested with the mobile phase to fall within the calibration curve range.

  • Forced Degradation (for method validation): To confirm the method is stability-indicating, subject a sample to forced degradation (e.g., heat at 50°C, add acid/base) to generate degradation products.[4][5]

  • Analysis: Inject the standard, sample, and degraded sample into the HPLC system.

  • Evaluation: The retention time for this compound is typically around 6.5 minutes.[5] Degradation products should have significantly different retention times.[4][5] Quantify the amount of this compound by comparing the peak area of the sample to the standard curve.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Degradation_Products Degradation Products (Lumiergonovines, Lysergic Acid, etc.) This compound->Degradation_Products Light, Heat, Basic pH, Oxidation

Caption: Primary degradation pathway of this compound.

cluster_workflow Stability Study Experimental Workflow Prep Prepare Formulation Store Store Samples (Varied Conditions: Temp, Light) Prep->Store Sample Sample at Time Points (T=0, T=1, T=2...) Store->Sample Analyze Analyze via HPLC Sample->Analyze Data Quantify Remaining Drug & Detect Degradants Analyze->Data Report Generate Stability Report Data->Report cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (2-8°C, Protected from Light) Start->Check_Storage Check_Prep Review Formulation Protocol Check_Storage->Check_Prep Conditions NOT OK Solution_Good Results Consistent Check_Storage->Solution_Good Conditions OK Check_Purity Assess Purity of Starting Material Check_Prep->Check_Purity Solution_Bad Prepare Fresh Formulation Check_Purity->Solution_Bad

References

Addressing the potential for Methylergometrine crystallization in concentrated solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylergometrine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for crystallization in concentrated solutions of this compound, particularly as this compound Maleate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound Maleate?

This compound Maleate is a white to pale yellow crystalline powder. Its solubility in common laboratory solvents is concentration-dependent and can be influenced by temperature and pH. It is described as slightly soluble in water, methanol, and ethanol (B145695), and practically insoluble in diethyl ether.[1][2] One supplier reports a solubility of up to 100 mg/mL in DMSO.

Q2: What are the primary factors that can induce crystallization of this compound in concentrated solutions?

Several factors can lead to the precipitation or crystallization of this compound in solution:

  • Temperature: Changes in temperature can significantly impact solubility. As with many compounds, solubility generally decreases as the temperature is lowered, which can lead to crystallization. Solutions prepared at elevated temperatures may crystallize upon cooling to room temperature or during refrigerated storage.

  • pH: this compound is more stable in acidic solutions. An increase in pH towards basic conditions can cause degradation and may lead to the precipitation of the free base.[3][4][5]

  • Solvent Evaporation: Allowing the solvent to evaporate from a concentrated solution will increase the solute concentration beyond its solubility limit, causing crystallization.

  • Light Exposure: this compound is sensitive to light.[1][2][5][6] Prolonged exposure can lead to degradation, and the degradation products may be less soluble, potentially initiating crystallization.

  • High Concentration: Preparing solutions at or near the saturation point makes them inherently unstable and susceptible to crystallization with minor fluctuations in temperature or solvent volume.

Q3: What are the recommended storage conditions for concentrated this compound solutions to prevent crystallization?

To maintain the stability of this compound solutions and prevent crystallization, the following storage conditions are recommended:

  • Temperature: For injectable solutions, refrigeration at 2°C to 8°C is recommended.[6] However, for concentrated stock solutions for research, storage at a constant room temperature may be preferable to avoid crystallization that can occur at lower temperatures. If refrigeration is necessary, ensure the solution is completely redissolved and homogenous before use. Do not freeze solutions.[6]

  • Light Protection: Always store this compound solutions in light-resistant containers (e.g., amber vials) or protect them from light by wrapping the container in aluminum foil.[1][2][5][6]

  • Airtight Containers: Use well-sealed containers to prevent solvent evaporation, which can lead to an increase in concentration and subsequent crystallization.

Troubleshooting Guide

Issue: Crystals have formed in my concentrated this compound solution.

Possible Cause 1: The solution was stored at a low temperature.

  • Solution:

    • Gently warm the solution in a water bath to a temperature that does not exceed 40°C.

    • Use a vortex mixer or sonicator to aid in redissolving the crystals.

    • Visually inspect the solution to ensure all crystals have dissolved before use.

    • To prevent recurrence, consider storing the solution at a controlled room temperature if stability data permits.

Possible Cause 2: The pH of the solution has shifted.

  • Solution:

    • Measure the pH of the solution. For this compound Maleate solutions, an acidic pH is generally required for stability.

    • If the pH has increased, it may be possible to adjust it back to the optimal range (e.g., pH 3-5) by adding a small amount of a suitable acid (e.g., dilute HCl or maleic acid). This should be done cautiously and with careful monitoring.

    • Be aware that a pH shift may also indicate degradation, and the integrity of the compound should be verified analytically (e.g., by HPLC) if possible.

Possible Cause 3: Solvent has evaporated from the solution.

  • Solution:

    • Carefully add a small amount of the original solvent back to the solution to bring it to the intended concentration.

    • Gently warm and agitate the solution as described above to redissolve the crystals.

    • Ensure that storage containers are properly sealed to prevent future evaporation.

Issue: My this compound Maleate powder is difficult to dissolve at a high concentration.

Possible Cause 1: The solvent is not optimal for the desired concentration.

  • Solution:

    • Consult solubility data to ensure you are not exceeding the solubility limit of this compound Maleate in the chosen solvent.

    • Consider using a solvent in which this compound Maleate has higher solubility, such as DMSO for high-concentration stock solutions.

    • For aqueous solutions, the use of co-solvents like ethanol may improve solubility. A mixture of ethanol and a small amount of ammonia (B1221849) solution has been used to dissolve this compound Maleate for analytical purposes.[1][2]

Possible Cause 2: The dissolution process is slow.

  • Solution:

    • Use a vortex mixer or sonicator to increase the rate of dissolution.

    • Gentle warming of the solvent (not exceeding 40°C) can also aid in dissolving the powder. Ensure the solution is cooled to the desired experimental temperature before use.

Data Presentation

Table 1: Solubility of this compound Maleate in Various Solvents

SolventTemperatureSolubility
WaterNot SpecifiedSlightly Soluble[1][2]
MethanolNot SpecifiedSlightly Soluble[1][2]
Ethanol (95%)Not SpecifiedSlightly Soluble[1][2]
Diethyl EtherNot SpecifiedPractically Insoluble[1][2]
DMSONot Specified100 mg/mL

Note: "Slightly soluble" is a qualitative term from pharmacopeial standards and generally implies that 1 part of solute dissolves in 30 to 100 parts of solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Objective: To prepare a high-concentration stock solution of this compound Maleate for subsequent dilution in experimental buffers.

  • Materials:

    • This compound Maleate powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Light-resistant storage vials

  • Methodology:

    • Weigh the desired amount of this compound Maleate powder using a calibrated analytical balance.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of powder).

    • Vortex the mixture vigorously until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the solution in a tightly sealed, light-resistant vial at room temperature.

Protocol 2: Stability Assessment of an Aqueous this compound Solution

  • Objective: To assess the stability of a prepared aqueous solution of this compound over time, monitoring for signs of crystallization or degradation.

  • Materials:

    • Prepared aqueous this compound solution

    • pH meter

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

    • Light-resistant storage containers

  • Methodology:

    • Immediately after preparation, take an initial sample for analysis (Time 0).

    • Measure and record the pH of the solution.

    • Analyze the concentration and purity of the this compound in the solution using a validated HPLC method.

    • Visually inspect the solution for any signs of precipitation or color change.

    • Store the solution under the desired conditions (e.g., refrigerated and protected from light).

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), repeat steps 2-4.

    • Compare the results over time to assess the stability of the solution. A significant decrease in concentration or the appearance of degradation peaks in the chromatogram indicates instability. The formation of visible crystals is a clear sign of physical instability.[3][4][5]

Visualizations

Crystallization_Factors Concentrated_Solution Concentrated this compound Solution Crystallization Crystallization / Precipitation Concentrated_Solution->Crystallization Leads to Low_Temp Low Temperature Low_Temp->Crystallization Induces High_pH High pH (Basic Conditions) High_pH->Crystallization Induces Evaporation Solvent Evaporation Evaporation->Crystallization Induces Light_Exposure Light Exposure Light_Exposure->Crystallization Can induce through degradation High_Concentration High Initial Concentration High_Concentration->Crystallization Increases risk of Troubleshooting_Workflow Start Crystals Observed in Solution Check_Temp Was solution stored at low temp? Start->Check_Temp Warm_Agitate Gently warm and agitate to redissolve Check_Temp->Warm_Agitate Yes Check_pH Has the pH increased? Check_Temp->Check_pH No End Solution is clear Warm_Agitate->End Adjust_pH Cautiously adjust pH to acidic range Check_pH->Adjust_pH Yes Check_Evap Has solvent evaporated? Check_pH->Check_Evap No Consider_Degradation Consider analytical verification (e.g., HPLC) for degradation Adjust_pH->Consider_Degradation Add_Solvent Add solvent to original volume and redissolve Check_Evap->Add_Solvent Yes Check_Evap->End No Add_Solvent->End Consider_Degradation->End

References

Validation & Comparative

A Comparative Analysis of the Duration of Action: Methylergometrine vs. Carbetocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the duration of action of two prominent uterotonic agents, Methylergometrine and Carbetocin. The information presented is collated from a variety of experimental studies to assist researchers, scientists, and drug development professionals in understanding the pharmacological profiles of these compounds. This document includes quantitative data, detailed experimental protocols, and visualizations of their respective signaling pathways.

Executive Summary

This compound, an ergot alkaloid, and Carbetocin, a synthetic analogue of oxytocin (B344502), are both crucial in the management of postpartum hemorrhage (PPH) by inducing uterine contractions. A critical differentiator between these two drugs is their duration of action. Carbetocin generally exhibits a longer duration of action and a more favorable side-effect profile compared to this compound. This guide delves into the experimental data that substantiates these differences.

Quantitative Data Comparison

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and Carbetocin, extracted from various clinical and pharmacological studies.

Table 1: Pharmacokinetic Properties
ParameterThis compoundCarbetocinSource(s)
Administration Route Oral, Intramuscular (IM), Intravenous (IV)Intramuscular (IM), Intravenous (IV)[1](2--INVALID-LINK--
Bioavailability Oral: 60% IM: 78%IM: ~80%[1](3--INVALID-LINK--
Time to Peak Plasma Concentration (Tmax) Oral: 1.12 ± 0.82 hours IM: 0.41 ± 0.21 hoursIM: < 30 minutes[1](3--INVALID-LINK--
Elimination Half-Life ~2-3 hoursIV: ~40 minutes[1](4--INVALID-LINK--
Table 2: Pharmacodynamic Properties (Uterotonic Effect)
ParameterThis compoundCarbetocinSource(s)
Onset of Action Oral: 5-10 minutes IM: 2-5 minutes IV: ImmediateIV: Within 2 minutes[1](5--INVALID-LINK--
Duration of Uterine Contractions Approx. 3 hoursIV: Tetanic contraction for ~6 min, followed by rhythmic contractions for ~60 min. IM: Tetanic contraction for ~11 min, followed by rhythmic contractions for ~120 min.[1](6--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of key experimental protocols used to assess the duration of action of this compound and Carbetocin.

In Vivo Measurement of Uterine Contractility

This protocol is designed to measure the frequency, amplitude, and duration of uterine contractions in response to the administration of uterotonic agents in vivo.

Protocol:

  • Subject Selection: Healthy female subjects undergoing elective cesarean section or postpartum women are recruited. Informed consent is obtained from all participants.

  • Instrumentation: An intrauterine pressure transducer (IUPT) is inserted into the uterine cavity to measure changes in intrauterine pressure.

  • Drug Administration: A single dose of either this compound (e.g., 0.2 mg IM) or Carbetocin (e.g., 100 µg IV or IM) is administered.

  • Data Acquisition: Intrauterine pressure is continuously recorded for a predefined period (e.g., 3-4 hours) following drug administration.

  • Data Analysis: The recorded data is analyzed to determine the frequency (contractions per unit time), amplitude (peak pressure of each contraction), and duration of uterine contractions. The total uterine activity can be quantified using Montevideo units (amplitude × frequency).[7][8]

Ex Vivo Measurement of Myometrial Contractility

This protocol assesses the direct effect of the drugs on isolated uterine muscle strips, providing insights into their mechanism of action at the tissue level.

Protocol:

  • Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing cesarean section. Small, longitudinal strips of myometrium are dissected.

  • Experimental Setup: Each myometrial strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record contractile activity.

  • Drug Application: After an equilibration period to allow for spontaneous contractions, a cumulative concentration-response curve is generated by adding increasing concentrations of this compound or Carbetocin to the organ bath.

  • Data Recording and Analysis: The force of contraction is recorded continuously. The amplitude, frequency, and duration of contractions are analyzed to determine the potency and efficacy of each drug.[9]

Signaling Pathways

The distinct mechanisms of action of this compound and Carbetocin are initiated through different signaling pathways, as illustrated in the diagrams below.

cluster_0 Experimental Workflow: In Vivo Uterine Contractility A Subject Recruitment (e.g., Postpartum Women) B Intrauterine Pressure Transducer (IUPT) Insertion A->B C Drug Administration (this compound or Carbetocin) B->C D Continuous Data Recording (Intrauterine Pressure) C->D E Data Analysis (Frequency, Amplitude, Duration) D->E

Caption: Experimental Workflow for In Vivo Uterine Contractility Assessment.

cluster_1 This compound Signaling Pathway Met This compound D1R Dopamine (B1211576) D1 Receptor Met->D1R Antagonism AC Adenylyl Cyclase D1R->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca ↑ Intracellular Ca²⁺ PKA->Ca Modulation Contraction Uterine Contraction Ca->Contraction

Caption: Simplified Signaling Pathway of this compound in Uterine Smooth Muscle.

This compound acts as an antagonist at dopamine D1 receptors and also interacts with serotonin (B10506) and alpha-adrenergic receptors.[10] Its primary uterotonic effect is believed to be mediated through serotonin 5-HT2A receptors, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

cluster_2 Carbetocin Signaling Pathway Car Carbetocin OTR Oxytocin Receptor (Gq-coupled) Car->OTR Agonism PLC Phospholipase C OTR->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C DAG->PKC Activation Ca ↑ Intracellular Ca²⁺ ER->Ca Ca²⁺ Release Contraction Uterine Contraction Ca->Contraction PKC->Contraction

Caption: Simplified Signaling Pathway of Carbetocin in Uterine Smooth Muscle.

Carbetocin, as a synthetic oxytocin analogue, binds to oxytocin receptors, which are G-protein coupled receptors. This binding activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C, both of which contribute to the contraction of the uterine smooth muscle.[11]

Conclusion

The available experimental data consistently demonstrates that Carbetocin has a more prolonged duration of action compared to this compound. This is supported by its longer half-life and the sustained uterine contractions observed in clinical studies. While both drugs are effective uterotonic agents, the distinct pharmacokinetic and pharmacodynamic profiles, along with their different signaling mechanisms, provide a basis for selecting the appropriate agent for specific clinical scenarios in the prevention and management of postpartum hemorrhage. Further head-to-head clinical trials with standardized protocols will continue to refine our understanding of the comparative efficacy and duration of action of these two important drugs.

References

Validating Methylergometrine as a Pharmacological Tool for Receptor Function Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for the accurate characterization of receptor function. This guide provides a comprehensive validation of Methylergometrine as a pharmacological tool, comparing its performance with alternative compounds and providing supporting experimental data. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

This compound: A Multi-Receptor Ligand

This compound is a semi-synthetic ergot alkaloid that has been traditionally used for the prevention and treatment of postpartum hemorrhage due to its potent uterotonic effects.[1][2] Its mechanism of action involves interaction with a variety of neurotransmitter receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors.[3][4][5] This broad receptor profile makes it a complex tool for studying specific receptor functions, necessitating a thorough understanding of its binding affinities and functional activities across different receptor subtypes.

This compound acts as an agonist or antagonist at various serotonin, dopamine, and α-adrenergic receptors.[6] Its uterotonic action is primarily mediated through agonism at 5-HT2A receptors.[6]

Comparative Analysis of Receptor Binding and Functional Activity

To objectively evaluate this compound as a pharmacological tool, its binding affinity (Ki) and functional activity (EC50, Emax) at various receptors are compared with those of more selective alternative compounds. For the 5-HT2A receptor, the selective agonist LPH-5 is used as a comparator. For the dopamine D1 receptor, the selective antagonist ecopipam (B1671091) is the chosen alternative.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, %)ActionReference
This compound 5-HT1A1.5–2.0--Full agonist[6]
5-HT1B251--Full agonist[6]
5-HT1D0.86–2.9-70Partial agonist[6]
5-HT1E89--Full agonist[6]
5-HT1F31--Full agonist[6]
5-HT2A 0.35–1.1 --Full agonist [6]
5-HT2B0.46–2.2--Agonist[6]
5-HT2C4.6–43.7--Full agonist[6]
Dopamine D1 ---Antagonist [3]
LPH-5 5-HT2A -8.1 97 Full agonist [7]
5-HT2B-12084Agonist[7]
5-HT2C-3685Agonist[7]
Ecopipam Dopamine D1 High Affinity--Selective Antagonist [1][2]
Dopamine D5High Affinity--Antagonist[1]
Dopamine D2-likeLittle Affinity---[1]
5-HT2Little Affinity---[1]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

General Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

    • Centrifuge the homogenate to pellet the membranes.[8]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[8]

    • Determine the protein concentration of the membrane preparation.[8]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[8][9]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.[8][9]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assays (cAMP Accumulation Assay)

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The cAMP accumulation assay is commonly used for Gs and Gi-coupled receptors.

Objective: To determine the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).

General Protocol:

  • Cell Culture:

    • Culture cells stably expressing the receptor of interest (e.g., CHO cells expressing the Dopamine D1 receptor).

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • For agonist testing, incubate the cells with varying concentrations of the test compound.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

    • Incubate for a specified time to allow for changes in cAMP levels.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis:

    • For agonists, plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

    • For antagonists, determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the response to the agonist.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating a pharmacological tool.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Dopamine D1 Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Initiates Ligand Dopamine (Agonist) Ligand->Receptor Binds

Caption: Dopamine D1 Receptor Gs Signaling Pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets leading to Ligand Serotonin (Agonist) Ligand->Receptor Binds Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Research Question (e.g., Receptor Characterization) B Select Pharmacological Tool (e.g., this compound) A->B C Identify and Procure Alternative Tools (e.g., LPH-5, Ecopipam) B->C D Prepare Reagents and Cell/Tissue Samples C->D E Perform Radioligand Binding Assays (Determine Ki) D->E F Perform Functional Assays (e.g., cAMP, Calcium Flux) (Determine EC50/IC50, Emax) E->F G Analyze and Tabulate Quantitative Data F->G H Compare Receptor Profiles of This compound and Alternatives G->H I Draw Conclusions on the Suitability of This compound as a Pharmacological Tool H->I

References

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